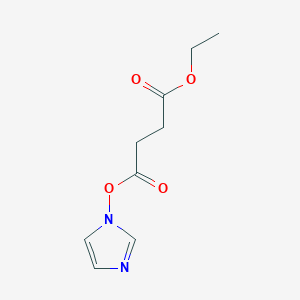

Ethyl 1H-imidazol-1-yl succinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

1-O-ethyl 4-O-imidazol-1-yl butanedioate |

InChI |

InChI=1S/C9H12N2O4/c1-2-14-8(12)3-4-9(13)15-11-6-5-10-7-11/h5-7H,2-4H2,1H3 |

InChI Key |

FWXUOEIWHUPZSD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)ON1C=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 1h Imidazol 1 Yl Succinate and Analogues

Direct Functionalization and Coupling Approaches

Direct functionalization methods involve the direct reaction of pre-existing imidazole (B134444) and succinate (B1194679) moieties or their derivatives. These approaches are often favored for their atom economy and straightforward reaction pathways.

Esterification Reactions Involving Imidazole and Succinic Acid Derivatives

Esterification represents a fundamental approach to forming the succinate ester. In the context of ethyl 1H-imidazol-1-yl succinate, this can involve the esterification of a succinic acid derivative that already contains the imidazole ring or the use of imidazole-based catalysts to promote the esterification of succinic acid with ethanol (B145695).

Imidazole and its derivatives can act as effective organocatalysts in esterification reactions. The catalytic activity stems from the nucleophilic nature of the imidazole ring, which can activate carboxylic acids or their anhydrides towards nucleophilic attack by an alcohol. For instance, the esterification of α-tocopherol with succinic anhydride (B1165640) has been successfully catalyzed by imidazolium-based ionic liquids. rsc.orgrsc.org In this proposed mechanism, the imidazole ring of the catalyst acts as a nucleophile, attacking the succinic anhydride to form a reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the succinate ester and regeneration of the imidazole catalyst.

A study on the esterification of succinic acid with ethanol utilized binuclear ionic liquids based on bis-(3-methyl-1-imidazole)butylidene double P-toluene sulfonic acid salt (Im-PTSA) as a catalyst. sioc-journal.cn This method achieved a high yield of diethyl succinate (93.6%) under optimized conditions, demonstrating the efficacy of imidazole-based catalysts in promoting esterification. sioc-journal.cn While this example produces diethyl succinate, the principle can be extended to the synthesis of imidazole-containing succinates.

Table 1: Catalytic Esterification of Succinic Acid

| Catalyst | Alcohol | Product | Yield (%) | Reference |

| Im-PTSA | Ethanol | Diethyl succinate | 93.6 | sioc-journal.cn |

Nucleophilic Substitution Reactions with Halogenated Esters

Nucleophilic substitution provides a powerful tool for the formation of the C-N bond between the imidazole nitrogen and the succinate backbone. This approach typically involves the reaction of an imidazole nucleophile with a halogenated succinate ester. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom bearing a halogen, leading to the displacement of the halide and the formation of the desired product.

The synthesis of imidazol-1-ylalkanoic acid esters has been achieved through the reaction of imidazole with α-bromo esters. nih.gov This general method can be applied to the synthesis of this compound by reacting imidazole with a suitable α-halo-succinate ester. The reactivity of halogenoimidazoles in nucleophilic substitution reactions has also been investigated. For example, N-protected 2,4,5-tribromoimidazole (B189480) has been shown to react with sodium isopropoxide, resulting in the displacement of the bromine atom at the 2-position. This highlights the potential for using halogenated imidazoles as substrates in reactions with succinate-derived nucleophiles.

Furthermore, the synthesis of imidazoleacetic acid derivatives from 4-haloacetoacetic acid esters demonstrates the feasibility of forming an imidazole ring system from a halogenated precursor, which can then be further functionalized. google.com The formation of imidazolium-based ionic liquids from N-alkyl imidazoles and halogenated hydrocarbons proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, providing further evidence for the utility of this reaction type in forming C-N bonds with imidazole. researchgate.net

Addition Reactions for Succinate Skeleton Formation

Addition reactions, particularly Michael-type additions, offer an alternative and efficient route to construct the succinate skeleton with the imidazole moiety already incorporated.

Michael-Type Additions of Imidazole to α,β-Unsaturated Esters

The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile, such as imidazole, adds to the β-carbon of an α,β-unsaturated carbonyl compound. benthamopenarchives.comorganic-chemistry.org This reaction is a highly effective method for forming carbon-nitrogen bonds and has been utilized for the synthesis of N-substituted imidazole derivatives. benthamopenarchives.comresearchgate.net

Specifically, the synthesis of diethyl 2-(imidazol-1-yl)succinate, an analogue of the target compound, has been accomplished through the Michael addition of imidazole to diethyl maleate. nih.gov In this reaction, the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient β-carbon of the diethyl maleate, leading to the formation of the succinate derivative. This reaction is often catalyzed by a base or a Lewis acid to enhance the nucleophilicity of the imidazole or the electrophilicity of the α,β-unsaturated ester, respectively.

The use of catalysts such as copper(II) acetylacetonate (B107027) immobilized in ionic liquids has been reported to be effective for the Michael addition of imidazoles to α,β-unsaturated compounds, offering good yields under ambient conditions. researchgate.netresearchgate.net

Table 2: Michael Addition of Imidazole to α,β-Unsaturated Esters

| Imidazole Derivative | α,β-Unsaturated Ester | Product | Catalyst | Reference |

| Imidazole | Diethyl maleate | Diethyl 2-(imidazol-1-yl)succinate | Not specified | nih.gov |

| Imidazole | Acrylonitrile | N-substituted imidazole | Cu(acac)₂ in ionic liquid | researchgate.net |

Multi-Step Synthesis of Complex Imidazole-Succinate Architectures

For more complex target molecules containing the imidazole-succinate core, multi-step synthetic sequences are often necessary. These routes may involve the use of cyclic intermediates to control regioselectivity and introduce additional functionalities.

Synthesis via Succinic Anhydride Intermediates with Imidazole Derivatives

Succinic anhydride is a versatile building block that can be employed to introduce the succinate moiety onto an existing imidazole-containing molecule. This approach typically involves the ring-opening of the anhydride by a nucleophilic group on the imidazole derivative, such as an amine.

For example, the synthesis of 3-(4-(2-Ethyl-1H-imidazol-1-yl)phenylcarbamoyl)propanoic acid was achieved by reacting 4-(2-ethyl-1H-imidazol-1-yl)benzenamine with succinic anhydride. mdpi.com In this reaction, the amino group attached to the imidazole-containing phenyl ring acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylic acid and an amide bond, effectively linking the succinate unit to the imidazole derivative.

This strategy is also employed in the development of prodrugs, where a succinic acid moiety is introduced to improve solubility. nih.gov The reaction of a parent compound with succinic anhydride can be a practical method to generate a succinate analogue with a terminal carboxylic acid, which can then be esterified to yield the desired ethyl ester. nih.gov

Formation and Transformation of Imidazole-Containing Succinate Salts

The formation of imidazole-containing succinate salts is a straightforward acid-base reaction, typically involving the protonation of a basic nitrogen atom on the imidazole ring by succinic acid. This process is widely utilized to improve the physicochemical properties of parent imidazole compounds, such as their solubility and stability.

A general method for the synthesis of these salts involves dissolving the imidazole-containing base in a suitable solvent, such as ethanol or acetone, and adding a solution of succinic acid in the same or a compatible solvent. rrpharmacology.ru The resulting succinate salt often precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and then dried. rrpharmacology.ru For instance, various phenyl derivatives of imidazobenzimidazole have been successfully converted into their succinate salts by reacting them with succinic acid in boiling ethanol. After a few hours, the mixture is cooled, and the precipitated salt is filtered off and dried. rrpharmacology.ru The yields for these reactions are typically high, often exceeding 80%. rrpharmacology.ru

These salt formation reactions are governed by the stoichiometry of the reactants. Dicarboxylic acids like succinic acid can form salts with one or two molecules of the imidazole base, depending on the molar ratio used in the reaction. google.com The transformation of the free base into a succinate salt is confirmed by analytical techniques such as melting point determination and elemental analysis, which will differ significantly from the parent compound. rrpharmacology.ru

| Imidazole Derivative | Reactants | Solvent | Conditions | Yield (%) | Melting Point (°C) | Reference |

| 9-pyrrolidinoethyl-2-(4-fluorophenyl)benzo[d]imidazo[1,2-a]imidazole | Succinic Acid | Ethanol | Boiling, then cooling | 85 | 167-169 | rrpharmacology.ru |

| 9-piperidinoethyl-2-(4-fluorophenyl)benzo[d]imidazo[1,2-a]imidazole | Succinic Acid | Ethanol | Boiling, then cooling | 88 | 171-172 | rrpharmacology.ru |

| 9-morpholinoethyl-2-(4-fluorophenyl)benzo[d]imidazo[1,2-a]imidazole | Succinic Acid | Ethanol | Boiling, then cooling | 81 | 154-155 | rrpharmacology.ru |

Synthesis of Imidazole-Substituted Carboxylates and Related Ethyl Esters

The synthesis of imidazole-substituted carboxylates and their corresponding ethyl esters can be achieved through various synthetic routes, often tailored to the desired substitution pattern on the imidazole ring. These compounds are valuable intermediates in the synthesis of more complex molecules.

One direct approach involves the N-alkylation of imidazole with an appropriate halo-ester. For example, imidazol-1-yl succinate esters can be synthesized by reacting imidazole with α-bromo esters or with α,β-unsaturated esters like diethyl maleate. nih.gov Another method involves the construction of the imidazole ring itself with a pre-existing ester functionality. Microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, generated from the reaction of α-aminoester hydrazones with aldehydes, provides a route to various substituted ethyl imidazole-4-carboxylates. nih.gov

A different strategy involves modifying a substituent already present on the imidazole ring. For instance, a succinate derivative can be introduced by reacting an amino-functionalized imidazole with succinic anhydride. This method was used to prepare 3-(4-(2-Ethyl-1H-imidazol-1-yl)phenylcarbamoyl)propanoic acid. The synthesis began with the preparation of 2-ethyl-1-(4-nitrophenyl)-1H-imidazole, followed by the reduction of the nitro group to an amine. This amine was then reacted with succinic anhydride in toluene (B28343) to yield the final carboxylic acid product. mdpi.com

Furthermore, specific imidazole carboxylates can be synthesized through specialized one-pot or multi-step procedures. A one-step method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester involves the reaction of a starting compound with N-chlorosuccinimide in a solvent like dimethylformamide. google.com Other multi-component reactions can yield highly substituted imidazole esters. rsc.org

| Product Type | Synthetic Method | Key Reactants | Key Features | Reference |

| Ethyl Imidazole-4-Carboxylates | Microwave-assisted 1,5-electrocyclization | α-aminoester hydrazones, Aldehydes | One-pot synthesis | nih.gov |

| 3-(Imidazolyl-phenylcarbamoyl)propanoic Acid | Amine acylation | 4-(2-Ethyl-1H-imidazol-1-yl)benzenamine, Succinic anhydride | Modification of a pre-existing functionalized imidazole | mdpi.com |

| Diethyl 2-Imidazol-1-ylsuccinate | Michael addition | Imidazole, Diethyl maleate | Direct N-alkylation of the imidazole ring | nih.gov |

| 4-Chloro-1H-imidazole-2-carboxylic acid ethyl ester | One-step chlorination | Compound A, N-chlorosuccinimide | Direct synthesis to a specific chlorinated ester | google.com |

| 2-Carboxylate substituted NH-imidazoles | Condensation/Cyclization | Oxime-hydroxylamines, Ethyl glyoxalate | Forms 1-hydroxyimidazole (B8770565) intermediate | rsc.org |

Regioselectivity and Stereocontrol in Synthetic Pathways

Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex imidazole derivatives like this compound, ensuring the desired isomers are formed.

Regioselective N-Alkylation in Imidazole Ring Functionalization

The imidazole ring possesses two nitrogen atoms, N-1 and N-3, which can both be alkylated. Achieving regioselective alkylation at a specific nitrogen is a common challenge in imidazole chemistry. The outcome of an N-alkylation reaction is influenced by the steric and electronic properties of the imidazole substituents, the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.orgd-nb.info

A direct method for achieving N-1 alkylation is the reaction of imidazole with an alkylating agent containing the desired succinate moiety. For instance, the synthesis of diethyl 2-imidazol-1-ylsuccinate is achieved through the reaction of imidazole with diethyl 2-bromosuccinate or via a Michael addition with diethyl maleate, both of which selectively yield the N-1 substituted product. nih.gov

For more complex imidazoles, protecting group strategies are often employed to ensure high regioselectivity. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group is a powerful technique. By protecting one of the nitrogen atoms, the other becomes available for selective functionalization. A key advantage of this approach is the "SEM-switch," where the protecting group can be transferred from N-1 to N-3, allowing for sequential and regioselective C-H arylation at different positions of the imidazole core before the final N-alkylation step. nih.govnih.gov This level of control enables the synthesis of highly complex, multi-substituted imidazoles with defined regiochemistry. nih.gov

The choice of reaction conditions is also crucial. Studies on the related indazole system, which also features two reactive nitrogen atoms, have shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) solvent strongly favors alkylation at the N-1 position. beilstein-journals.orgd-nb.info Similar principles can be applied to imidazole alkylation to direct the reaction towards the desired N-1 isomer, which is often the thermodynamically more stable product. d-nb.info

Diastereoselective Synthetic Routes for Imidazolyl Succinate Derivatives

When the target molecule contains multiple chiral centers, as could be the case for derivatives of this compound, diastereoselective synthesis is required to control the relative stereochemistry. While specific diastereoselective syntheses for this exact compound are not detailed in the literature, established methodologies in asymmetric synthesis can be applied.

One of the most powerful strategies involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For example, Ellman's chiral tert-butanesulfinamide is a highly effective auxiliary for the asymmetric synthesis of chiral amines. osi.lv A hypothetical diastereoselective route to an imidazolyl succinate derivative could involve the reaction of a chiral imidazole-containing amine, synthesized using Ellman's auxiliary, with a succinate derivative.

Another approach is the diastereoselective reduction of a prochiral ketone or imine. For example, the diastereoselective reduction of N-tert-butanesulfinylketimines is a well-established method for producing chiral amines with high diastereomeric excess. osi.lv One could envision a synthetic precursor to an imidazolyl succinate that contains a ketimine functionality; its diastereoselective reduction would establish a key stereocenter in the molecule. The development of such routes allows for the synthesis of amines and, by extension, amides and other derivatives with multiple, well-defined stereogenic centers. osi.lv

Reaction Mechanisms and Chemical Reactivity of Ethyl 1h Imidazol 1 Yl Succinate Systems

Hydrolysis Kinetics and Pathways of Imidazole-Substituted Succinate (B1194679) Esters

The hydrolysis of imidazole-substituted succinate esters, a class of compounds including ethyl 1H-imidazol-1-yl succinate, is a key reaction that has been the subject of detailed mechanistic investigation. The presence of the imidazole (B134444) ring in proximity to the ester group introduces catalytic pathways that significantly influence the rate and mechanism of hydrolysis.

Mechanistic Studies of Ester Hydrolysis (e.g., BAC3 Mechanism)

The hydrolysis of esters can proceed through several mechanisms, with the specific pathway being highly dependent on the structure of the ester and the reaction conditions. For esters bearing a neighboring imidazole group, such as this compound, the potential for intramolecular catalysis is a critical consideration.

One such pathway is the base-catalyzed, acyl-oxygen fission, bimolecular (BAC2) mechanism . This is a common pathway for the alkaline hydrolysis of esters, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. epa.gov

However, the presence of a neighboring imidazole group can lead to intramolecular nucleophilic catalysis. In this mechanism, the imidazole nitrogen acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This is followed by the expulsion of the alcohol, leading to the formation of an acyl-imidazole intermediate. This intermediate is then more readily hydrolyzed by water. doi.orgyoutube.comrsc.org This type of intramolecular catalysis often results in a significant rate enhancement compared to the hydrolysis of similar esters without the imidazole group.

Studies on related systems, such as 2-imidazol-1-ylsuccinic esters, have provided evidence for a BAC3 (base-catalyzed, acyl-oxygen fission, termolecular) mechanism . This mechanism is characterized by the involvement of a second molecule, often a general base, which facilitates the reaction. In the case of imidazole-substituted esters, a second imidazole molecule can act as a general base, assisting the attacking nucleophile. researchgate.net Kinetic studies, including experiments in D2O and with isotopic labeling, have supported the operation of such complex mechanisms in the hydrolysis of these esters. researchgate.net

The general scheme for imidazole-catalyzed ester hydrolysis involves the formation of a more reactive acyl-imidazole intermediate, which then readily undergoes hydrolysis. youtube.com

Investigation of Hydrolysis Rate Dependencies and Molecular Structure Effects

The rate of hydrolysis of imidazole-substituted succinate esters is influenced by several factors, including the molecular structure and the reaction environment. The electronic properties of substituents on both the acyl group and the leaving group can have a significant impact on the reaction rate. acs.org

Kinetic studies on the imidazole-catalyzed hydrolysis of various substituted phenyl benzoates have demonstrated that imidazole acts as a nucleophilic catalyst. doi.org The rate-limiting step can vary depending on the specific ester; for some, it is the decomposition of the tetrahedral intermediate, while for others, it is the initial attack of the imidazole on the ester's acyl group. doi.org

The structure of the ester, particularly the substitution pattern, plays a crucial role in determining the hydrolysis rate. This has been a subject of investigation in the development of predictive models for ester hydrolysis. epa.gov For instance, in the hydrolysis of dimethyl 3-benzamidophthalates, the neighboring amide group directs the regioselective hydrolysis, highlighting the importance of intramolecular interactions. researchgate.net

The table below presents hypothetical rate constants to illustrate the effect of substituents on the hydrolysis of a generic imidazole-substituted ester.

| Substituent (X) | Relative Rate of Hydrolysis |

| -NO2 | 10.5 |

| -Cl | 3.2 |

| -H | 1.0 |

| -CH3 | 0.4 |

| -OCH3 | 0.1 |

This table is illustrative and provides a general trend of how electron-withdrawing groups (-NO2, -Cl) can accelerate hydrolysis, while electron-donating groups (-CH3, -OCH3) can slow it down.

Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonding and proton transfer, are fundamental to the structure and reactivity of this compound and related compounds. mdpi.com These interactions can influence the conformation of the molecule and mediate its interactions with other molecules.

Analysis of Hydrogen Bonding in Imidazole-Succinate Derivatives

The imidazole ring is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the other nitrogen atom). semanticscholar.orgnih.gov This dual capability allows for the formation of a variety of intermolecular hydrogen bonds, such as N-H···N and O-H···N. semanticscholar.orgscite.aieurjchem.comresearchgate.net In the solid state, these interactions can lead to the formation of extended networks, such as the persistent N–N hydrogen-bonded tape motif observed in many neutral imidazole derivatives. rsc.org

In imidazole-succinate systems, hydrogen bonds can form between the imidazole ring and the carboxylic acid or ester groups of the succinate moiety. utm.my Crystal structure analysis of imidazole-4,5-dicarboxylic acid derivatives has revealed the formation of reliable hydrogen-bonding motifs, including intramolecular seven-membered hydrogen-bonded rings. researchgate.net The presence of substituent groups on the imidazole ring can influence these intermolecular interactions. osti.gov Hirshfeld surface analysis is a useful tool for visualizing and quantifying these intermolecular contacts. semanticscholar.orgscite.aieurjchem.comresearchgate.netutm.my

The table below summarizes common hydrogen bond types observed in imidazole derivatives. semanticscholar.orgscite.ai

| Hydrogen Bond Type | Donor | Acceptor |

| N-H···N | Imidazole N-H | Imidazole N |

| O-H···N | Hydroxyl Group | Imidazole N |

| N-H···O | Imidazole N-H | Carbonyl Oxygen |

| C-H···O | C-H Bond | Carbonyl Oxygen |

Proton Transfer Phenomena in Imidazole-Containing Molecular Complexes

Proton transfer is a critical process in many chemical and biological systems involving imidazole. nih.gov The amphoteric nature of imidazole, allowing it to act as both an acid and a base, facilitates its role in proton transport. acs.orguni-halle.de This property is crucial in systems like proton exchange membrane fuel cells and transmembrane protein channels. uni-halle.de

In molecular complexes containing imidazole, proton transfer can occur along hydrogen bonds. uzh.ch Theoretical studies on the imidazole-imidazolium complex have shown that proton tunneling can occur within the hydrogen bond, influenced by low-frequency vibrations of the hydrogen-bonded system. nih.gov Ultrafast infrared spectroscopy and molecular dynamics simulations have been used to explore the pathways of proton transfer mediated by imidazole in reactions such as the tautomerization of 7-hydroxyquinoline. optica.org

The pKa of the imidazole ring is a key factor governing proton transfer equilibria. The ability of the imidazole ring to effectively redistribute electron density plays a significant role in the mutual influence of non-covalent interactions in its complexes. nih.gov

Reactivity of the Imidazole Nitrogen in Succinate Conjugates

The nitrogen atoms of the imidazole ring in succinate conjugates are key centers of reactivity. The unprotonated, pyridine-like nitrogen possesses a lone pair of electrons, making it nucleophilic and basic. nih.gov This reactivity is central to the role of histidine residues in the active sites of many enzymes. nih.gov

The nucleophilicity of the imidazole nitrogen allows it to participate in various chemical reactions, including alkylation, acylation, and arylation. youtube.com For instance, the reaction of 2-methyl-5-nitro-1H-imidazole with ethyl chloroacetate (B1199739) proceeds via nucleophilic attack of the imidazole nitrogen. nih.gov Imidazole can also act as a catalyst in esterification reactions, where it reacts with an anhydride (B1165640) to form a reactive acyl-imidazole intermediate. rsc.orgresearchgate.netrsc.org

The reactivity of the imidazole nitrogen can be modulated by its local environment. For example, the tautomeric state of the imidazole can be controlled by the polarity of neighboring hydrogen bonds, effectively switching its reactivity on and off. nih.gov The covalent conjugation of molecules to the imidazole nitrogen is a strategy used in the development of targeted therapeutics, such as in the case of temozolomide (B1682018) conjugates for DNA targeting. mdpi.com Furthermore, the imidazole ring can be a ligand for metal ions, and its coordination properties are important in the field of bioinorganic chemistry and catalysis. nih.govpatsnap.com The insertion of a nitrogen atom into the imidazole ring itself has also been explored as a method for skeletal editing to form triazines. chemrxiv.org

Role as a Nucleophilic Center or Leaving Group in Organic Reactions

The imidazole ring in this compound possesses two nitrogen atoms. The N-3 atom has a lone pair of electrons in an sp2-hybridized orbital, making it a potential nucleophilic center. This nucleophilicity allows it to attack electrophilic species. For instance, in the presence of a strong acid, the N-3 atom can be protonated, forming an imidazolium (B1220033) salt. This protonation is a key aspect of the acid-base chemistry of imidazole derivatives. researchgate.net

Conversely, the entire imidazole ring can function as a leaving group in nucleophilic substitution reactions. The ability of the imidazole group to depart is enhanced if the N-1 nitrogen is quaternized or activated. For example, imidazole-1-sulfonates (imidazylates) are effective leaving groups in SN2 reactions. nih.gov In the context of this compound, the imidazole group is attached to a carbonyl carbon of the succinate moiety. In certain reactions, a nucleophile can attack this carbonyl carbon, leading to the cleavage of the C-N bond and the departure of the imidazole as a leaving group. This type of reactivity is exploited in various synthetic methodologies, such as in the synthesis of the drug solifenacin, where a 1H-imidazol-1-yl group serves as a leaving group in a condensation reaction. google.comgoogle.com The efficiency of imidazole as a leaving group can be influenced by the stability of the resulting imidazolate anion or neutral imidazole molecule.

The reactivity of this compound is also demonstrated in hydrolysis reactions. For example, studies on diethyl 2-imidazol-1-ylsuccinate, a closely related compound, have shown that it undergoes hydrolysis to the corresponding mono-ethyl ester and eventually to 2-imidazol-1-ylsuccinic acid. nih.gov This indicates that the ester groups can be cleaved under appropriate conditions, a reaction relevant to the ethyl ester portion of this compound.

Table 1: Reactivity of the Imidazole Moiety

| Role | Description | Example Reaction |

| Nucleophilic Center | The N-3 atom of the imidazole ring can donate its lone pair of electrons to an electrophile. | Protonation by an acid to form an imidazolium salt. |

| Leaving Group | The imidazole ring can be displaced by a nucleophile, particularly when activated. | Nucleophilic acyl substitution at the succinate carbonyl, displacing imidazole. |

Mechanistic Investigations of Catalytic Transformations Involving Imidazole and Succinate

The imidazole and succinate moieties present in this compound are known to participate in various catalytic transformations, although studies specifically on this compound are limited. The principles of their involvement can be inferred from research on related systems.

Imidazole and its derivatives are well-established as catalysts in organic synthesis. The catalytic activity of imidazole often stems from its ability to act as a nucleophilic catalyst or a general base. In nucleophilic catalysis, the imidazole nitrogen attacks an electrophilic center (e.g., a carbonyl carbon) to form a reactive intermediate, such as an acyl-imidazolium ion. This intermediate is more susceptible to attack by the final nucleophile than the starting material. This mechanism is crucial in many acylation and transesterification reactions. For instance, imidazole has been shown to catalyze the cyclization of peptides through transesterification, where it facilitates the deprotonation of the nucleophile as it attacks the carbonyl group in a concerted mechanism. nih.gov This catalytic role is analogous to the function of the histidine residue in the catalytic triads of serine proteases. nih.gov

Furthermore, chiral bicyclic imidazole catalysts have been developed for a variety of enantioselective reactions, highlighting the versatility of the imidazole core in catalysis. acs.org While this compound itself is not a chiral catalyst, the fundamental catalytic properties of the imidazole ring are relevant to its potential reactivity.

The succinate portion of the molecule can also be involved in catalytic processes. Succinate itself is a key intermediate in the citric acid cycle in biochemistry, where its conversion to fumarate (B1241708) is catalyzed by the enzyme succinate dehydrogenase. While not a direct catalytic role for the molecule itself, this highlights the biological relevance of the succinate structure. In synthetic chemistry, succinic acid can be used in the formation of succinate salts of various compounds. rrpharmacology.ru

Mechanistic investigations into transition-metal-catalyzed reactions for the synthesis of imidazole-containing heterocycles, such as imidazopyridines, have also been extensively studied. beilstein-journals.orgnih.gov These studies often detail the role of the imidazole nucleus in coordinating with metal catalysts and participating in various coupling and cyclization reactions. While these are synthetic routes to imidazole derivatives rather than catalytic uses of this compound, they provide insight into the electronic properties and reactivity of the imidazole ring system.

Table 2: Catalytic Roles of Imidazole

| Catalytic Role | Mechanism | Relevance to this compound |

| Nucleophilic Catalyst | Forms a reactive acyl-imidazolium intermediate. | The imidazole moiety could potentially catalyze acyl transfer reactions. |

| General Base Catalyst | Abstracts a proton to enhance the nucleophilicity of another species. | The N-3 atom can act as a base in various transformations. |

| Component of Chiral Catalysts | The imidazole scaffold is used in the design of asymmetric catalysts. | Demonstrates the broad utility of the imidazole functional group in catalysis. |

Spectroscopic Characterization and Structural Analysis of Ethyl 1h Imidazol 1 Yl Succinate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural analysis of ethyl 1H-imidazol-1-yl succinate (B1194679), providing detailed information about the connectivity and environment of each atom. acs.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the unambiguous structural confirmation of ethyl 1H-imidazol-1-yl succinate. The chemical shifts (δ) in the spectra are indicative of the electronic environment of the nuclei, while the integration of ¹H signals reveals the ratio of protons, and coupling constants (J) provide information on the connectivity of adjacent atoms. rsc.orgsavemyexams.com

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the imidazole (B134444) ring, the succinate backbone, and the ethyl ester group. chem-soc.si The protons on the imidazole ring (H-2, H-4, and H-5) typically appear in the aromatic region of the spectrum. nih.gov The methylene (B1212753) (-CH₂) and methine (-CH) protons of the succinate moiety, along with the methylene and methyl (-CH₃) protons of the ethyl group, will resonate in the aliphatic region at characteristic chemical shifts. rsc.org

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. beilstein-journals.org Key resonances include those for the carbonyl (C=O) carbons of the ester and carboxylic acid groups, the sp²-hybridized carbons of the imidazole ring, and the sp³-hybridized carbons of the succinate and ethyl groups. rsc.orgresearchgate.net By analyzing both ¹H and ¹³C NMR data, along with two-dimensional NMR experiments like COSY and HSQC, a complete and unambiguous assignment of the molecular structure can be achieved. nih.gov

Below is a table of expected chemical shifts for this compound, compiled from data on similar structures. rsc.orgnih.govresearchgate.net

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

| Imidazole C-H | ~7.0 - 8.0 | ~117 - 140 | Protons and carbons of the heterocyclic aromatic ring. The C2-H is typically the most downfield. chem-soc.sinih.gov |

| Succinate CH | ~4.5 - 5.5 | ~50 - 60 | Methine proton adjacent to the imidazole nitrogen and the chiral center. |

| Succinate CH₂ | ~2.8 - 3.5 | ~35 - 45 | Methylene protons of the succinate backbone. |

| Ester O-CH₂ | ~4.0 - 4.3 | ~60 - 65 | Methylene protons of the ethyl ester group, deshielded by the adjacent oxygen. rsc.org |

| Ester CH₃ | ~1.1 - 1.4 | ~13 - 15 | Methyl protons of the ethyl ester group. rsc.org |

| Carbonyl C=O | N/A | ~170 - 175 | Carbonyl carbons of the ester and carboxylic acid functional groups. rsc.org |

Note: Actual chemical shifts can vary based on the solvent and other experimental conditions. nih.gov

The synthesis of this compound results in a chiral center at the carbon atom of the succinate backbone attached to the imidazole ring. This creates the possibility of diastereomers. While these diastereomers may not be distinguishable in a standard ¹H NMR spectrum, chiral lanthanide shift reagents (LSRs) can be employed for their differentiation. researchgate.netcsic.es

LSRs, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) or tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are paramagnetic complexes that can coordinate reversibly to Lewis basic sites in the substrate molecule, such as the nitrogen atoms of the imidazole ring or the carbonyl oxygens. csic.esnih.gov This coordination induces significant changes in the chemical shifts of nearby protons, known as Lanthanide-Induced Shifts (LIS). nih.gov

Because diastereomers form different transient complexes with the chiral LSR, the magnitude of the induced shift for corresponding protons in each diastereomer will be different. nih.gov This results in the splitting of what was a single resonance into two separate signals in the ¹H NMR spectrum, allowing for the direct observation and quantification of the diastereomeric ratio. csic.es For instance, the resonances of the methyl or methylene protons of the ester group are often clearly resolved upon addition of a shift reagent. csic.es

The chemical shift of the C-2 proton of the imidazole ring is particularly sensitive to its electronic environment, specifically the pH. nih.gov This property allows derivatives like this compound to be used as extrinsic NMR probes for studying chemical environments. nih.govresearchgate.net

When introduced into a biological system, for example, the compound can distribute between intracellular and extracellular compartments, which often have different pH values. nih.gov The C-2 proton of the imidazole ring will be in fast exchange between its protonated and unprotonated states. The observed chemical shift is a weighted average that depends on the pKa of the imidazole and the pH of the medium. nih.gov This results in two distinct signals for the C-2 proton, one corresponding to the intracellular environment and one to the extracellular environment. nih.gov By measuring the chemical shifts of these two peaks, the respective pH values can be determined. Furthermore, the relative areas under these peaks can be used to calculate the relative intracellular and extracellular volumes. nih.gov This application highlights the utility of NMR not just for structural elucidation but also as a dynamic tool for probing physiological conditions. acs.org

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of molecular bonds. labmanager.com These techniques are complementary and highly effective for identifying functional groups and studying non-covalent interactions. nih.gov

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. researchgate.netnih.gov

Carbonyl (C=O) Stretching: Strong absorption bands in the FT-IR spectrum, typically between 1700 and 1750 cm⁻¹, are characteristic of the C=O stretching vibrations from both the ethyl ester and the carboxylic acid moieties. niscair.res.in The exact position can differentiate between the two, with the ester carbonyl often appearing at a slightly higher wavenumber.

C-N and C=C Stretching: Vibrations associated with the imidazole ring, including C-N and C=C stretching, are expected in the fingerprint region of the spectrum, approximately from 1300 to 1650 cm⁻¹. researchgate.net

C-O Stretching: The C-O stretching vibrations of the ester and carboxylic acid groups produce strong bands in the 1000-1300 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretching from the imidazole ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the succinate and ethyl groups appears just below 3000 cm⁻¹. researchid.co

O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ in the FT-IR spectrum is a key indicator of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. researchgate.net

The table below summarizes the expected vibrational frequencies for the key functional groups.

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |

| O-H Stretch (Carboxyl) | 2500 - 3300 | FT-IR | Broad band, indicative of hydrogen bonding. researchgate.net |

| C-H Stretch (Aromatic) | 3000 - 3150 | FT-IR, Raman | Stretching of C-H bonds on the imidazole ring. researchid.co |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman | Stretching of C-H bonds in the succinate and ethyl groups. |

| C=O Stretch (Ester/Acid) | 1700 - 1750 | FT-IR | Strong absorption from carbonyl groups. niscair.res.in |

| C=C, C=N Stretch (Ring) | 1300 - 1650 | FT-IR, Raman | Vibrations within the imidazole ring structure. researchgate.net |

| C-O Stretch | 1000 - 1300 | FT-IR | Stretching of the C-O single bonds in the ester and acid. researchgate.net |

Vibrational spectroscopy is highly sensitive to the formation of hydrogen bonds and other non-covalent interactions, which cause noticeable shifts in the position and shape of absorption bands. researchid.co

The most prominent example in this compound is hydrogen bonding involving the carboxylic acid group. Intermolecular hydrogen bonding between two carboxylic acid moieties to form a dimer results in a significant broadening and red-shifting (a shift to lower frequency) of the O-H stretching band. nih.gov

Furthermore, intermolecular hydrogen bonds can form between the carboxylic acid proton (as a donor) and one of the basic nitrogen atoms of the imidazole ring (as an acceptor), or between the C-H bonds of the imidazole ring and the carbonyl oxygen. researchgate.netkpfu.ru The formation of such hydrogen bonds typically weakens the donor bond (e.g., O-H), causing its stretching frequency to decrease, while also affecting the vibrational modes of the acceptor group. researchid.cokpfu.ru For instance, a blue shift (a shift to higher frequency) of a C-H stretching wavenumber can indicate the presence of certain types of C-H···O hydrogen bonds. researchid.co Theoretical methods like Natural Bond Orbital (NBO) analysis can be used to confirm and quantify these intramolecular and intermolecular charge transfer interactions that are observed as spectral shifts. researchid.co

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. While specific mass spectral data for this compound is not widely published, its expected fragmentation can be inferred from the known behavior of related imidazole and ethyl succinate derivatives. researchgate.netnih.govnist.gov

Upon electron impact ionization, the molecule is expected to form a molecular ion (M⁺), which would confirm its molecular weight. Subsequent fragmentation would likely proceed through several key pathways, primarily involving the cleavage of the ester and succinate moieties, as well as the stable imidazole ring.

Expected Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a prominent acylium ion.

Cleavage of the succinate chain: The succinate backbone can undergo fragmentation at various points, leading to characteristic losses of CH₂COO or related fragments.

Fragmentation of the imidazole ring: The imidazole ring itself is relatively stable, but can undergo characteristic losses, such as the expulsion of HCN. researchgate.net Studies on other imidazole-containing compounds have shown that the decomposition of the azole ring is a major fragmentation pathway. researchgate.netnih.gov

Rearrangement reactions: It is also possible for rearrangement reactions to occur, leading to the formation of stable fragment ions.

A hypothetical fragmentation pattern for this compound is presented in the table below. The exact m/z values would be determined by high-resolution mass spectrometry, which provides precise mass measurements.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Event |

| M⁺ | [C₁₀H₁₄N₂O₄]⁺ | Molecular Ion |

| M - 45 | [C₈H₉N₂O₃]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| M - 73 | [C₇H₇N₂O₂]⁺ | Loss of carboethoxy group (•COOCH₂CH₃) |

| M - 101 | [C₅H₅N₂O]⁺ | Cleavage of the succinate chain |

| 68 | [C₃H₄N₂]⁺ | Imidazole cation |

| 67 | [C₃H₃N₂]⁺ | Imidazolyl radical |

This table is based on inferred data from related compounds and general principles of mass spectrometry. Actual experimental data may vary.

X-ray Diffraction Studies for Solid-State Conformational and Crystal Structure Determination

It is anticipated that this compound would crystallize in a common space group, with the unit cell parameters defining the dimensions of the repeating crystal lattice. The crystal packing would be influenced by intermolecular interactions, such as hydrogen bonding and van der Waals forces. The presence of the imidazole ring and the carbonyl groups of the succinate moiety provides sites for potential hydrogen bond formation, which would play a significant role in stabilizing the crystal structure. tandfonline.comutm.my

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 |

| Volume (ų) | 1000 - 1500 |

| Z (molecules/unit cell) | 4 |

This table presents hypothetical data based on typical values for related organic compounds and should be confirmed by experimental single-crystal X-ray diffraction analysis.

The determination of the precise crystal structure of this compound through single-crystal X-ray diffraction would be crucial for a complete understanding of its solid-state properties and for correlating its structure with its physicochemical characteristics.

Computational and Theoretical Investigations on Ethyl 1h Imidazol 1 Yl Succinate Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. researchgate.net It is widely used to predict molecular geometries, vibrational frequencies, and other properties of imidazole-containing compounds with a high degree of accuracy. researchgate.netsemanticscholar.org A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p) to achieve a reliable description of the molecular system. researchid.coresearchgate.net

The first step in most computational studies is geometry optimization, which involves finding the minimum energy conformation of a molecule. semanticscholar.org For analogues of Ethyl 1H-imidazol-1-yl succinate (B1194679), DFT calculations are employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. exaly.com These calculations help in understanding the molecule's three-dimensional structure and steric relationships. researchgate.net

The energetic landscape can also be explored to identify different stable conformers and the transition states that connect them. By calculating the total energy of various molecular arrangements, researchers can determine the most stable, or ground-state, geometry. dergipark.org.tr For instance, studies on related imidazole (B134444) derivatives have successfully used DFT to obtain optimized ground state geometries, providing a foundational understanding of their structural characteristics. dergipark.org.tr

Table 1: Selected Optimized Geometric Parameters for an Imidazole Derivative Analogue (Calculated at B3LYP/6-31G(d,p) level)

| Parameter | Bond/Angle | Calculated Value (Å/°) | Experimental Value (Å/°) |

|---|---|---|---|

| Bond Length | C=O | 1.233 | 1.220 |

| Bond Length | C-N (imidazole ring) | 1.380 | 1.385 |

| Bond Length | N-C (side chain) | 1.467 | 1.470 |

| Bond Angle | O=C-C | 121.5 | 121.0 |

| Bond Angle | C-N-C (imidazole ring) | 108.8 | 109.2 |

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which can then be compared with experimental results to validate the computed structure. researchgate.net

IR and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. core.ac.uk These calculated wavenumbers, after appropriate scaling, often show excellent agreement with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. researchid.co This allows for a detailed assignment of the vibrational modes to specific functional groups and molecular motions. researchid.co

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. core.ac.uk Theoretical ¹H and ¹³C NMR spectra can be simulated, and the calculated chemical shifts are typically compared to experimental data using a reference compound like tetramethylsilane (B1202638) (TMS). researchgate.netcore.ac.uk This comparison is crucial for confirming the molecular structure, especially for complex molecules. core.ac.uk

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for an Imidazole Analogue

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Frequency (FT-IR) | Assignment |

|---|---|---|---|

| ν(C=O) | 1735 | 1740 | Carbonyl stretch |

| ν(C=N) | 1590 | 1595 | Imidazole ring stretch |

| ν(C-H) aromatic | 3110 | 3115 | Aromatic C-H stretch |

| δ(CH₂) | 1450 | 1455 | Methylene (B1212753) scissoring |

Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of molecules. bhu.ac.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.com

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the reactivity and stability of a molecule. irjweb.com

Reactivity: A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com This indicates a higher propensity for the molecule to undergo chemical reactions.

Stability: Conversely, a large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. dergipark.org.tr

Charge Delocalization: The distribution of the HOMO and LUMO across the molecule provides insight into the sites of electrophilic and nucleophilic attack. wuxiapptec.com Analysis of these orbitals helps to understand intramolecular charge transfer, a phenomenon where electron density moves from one part of a molecule to another upon electronic excitation. researchid.co

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S). These parameters provide a quantitative measure of the molecule's reactivity. irjweb.com

Table 3: Quantum Chemical Descriptors for an Imidazole Analogue

| Parameter | Value (eV) | Formula |

|---|---|---|

| E(HOMO) | -6.35 | - |

| E(LUMO) | -1.85 | - |

| Energy Gap (ΔE) | 4.50 | E(LUMO) - E(HOMO) |

| Ionization Potential (I) | 6.35 | -E(HOMO) |

| Electron Affinity (A) | 1.85 | -E(LUMO) |

| Hardness (η) | 2.25 | (I - A) / 2 |

| Softness (S) | 0.222 | 1 / (2η) |

| Electronegativity (χ) | 4.10 | (I + A) / 2 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, lone pairs, and orbital interactions within a molecule. uni-muenchen.de It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, revealing details about charge transfer and intermolecular interactions. uba.ar

NBO analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis orbitals (acceptors). researchgate.net The strength of these interactions is estimated using second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction is a measure of the intensity of charge transfer. researchgate.net

This analysis is particularly useful for identifying:

Hyperconjugative interactions: Electron delocalization from a filled bonding orbital to an adjacent antibonding orbital. tandfonline.com

Intramolecular and Intermolecular Hydrogen Bonding: NBO analysis can confirm the presence and quantify the strength of hydrogen bonds by examining the interaction between a lone pair (n) of a proton-acceptor atom and the antibonding orbital (σ*) of a donor X-H bond. tandfonline.com

Charge Transfer: It provides a detailed picture of charge distribution and the transfer of charge between different parts of a molecule, which is crucial for understanding its electronic properties and reactivity. researchid.coresearchgate.net

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for an Imidazole Analogue

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 (imidazole) | π(C1-C2) | 25.5 |

| π(C1-C2) | π(N3-C4) | 18.9 |

| LP(1) O (carbonyl) | σ(C-Cα) | 5.2 |

| σ(C-H) | σ(C-N) | 2.8 |

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing critical insights into their flexibility and structural stability. For analogues of ethyl 1H-imidazol-1-yl succinate, MD simulations are employed to explore the vast landscape of their possible three-dimensional arrangements (conformations) and to assess the stability of these structures over time. nih.govnih.gov

The process involves calculating the forces between atoms and using these forces to simulate their movements over a specific period, often on the nanosecond scale. mdpi.com This allows researchers to understand how the molecule behaves in a simulated physiological environment. A primary goal is to perform conformational sampling, which identifies the most populated and energetically favorable shapes the molecule can adopt.

Key metrics are used to analyze the output of an MD simulation. The Root Mean Square Deviation (RMSD) is a crucial measure of stability. It quantifies the average distance between the atoms of the simulated molecule at a given time point compared to a reference structure. A low and stable RMSD value over the course of the simulation suggests that the molecule has reached a stable conformation. nih.gov Conversely, large fluctuations in RMSD indicate significant conformational changes or instability.

Another important metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of specific parts of the molecule. nih.gov By calculating the fluctuation of each atom around its average position, researchers can pinpoint which regions, such as the ethyl ester chain or the imidazole ring, are more rigid or more mobile. This information is vital for understanding how the molecule might adapt its shape to interact with a biological target.

Table 1: Illustrative Molecular Dynamics Simulation Stability Metrics for a Ligand-Protein Complex This table represents typical data obtained from an MD simulation to assess the stability of a hypothetical this compound analogue bound to a target protein.

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSD of Protein Backbone (Å) | Average RMSF of Ligand Flexible Tail (Å) |

| 0 | 0.0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 | 2.1 |

| 20 | 1.3 | 1.6 | 2.3 |

| 30 | 1.4 | 1.5 | 2.2 |

| 40 | 1.3 | 1.7 | 2.4 |

| 50 | 1.4 | 1.6 | 2.3 |

Data is hypothetical and for illustrative purposes.

**5.5. In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to predict and analyze how molecules interact with each other. These methods are essential in modern drug discovery and materials science for predicting the behavior of compounds like this compound analogues before committing to expensive and time-consuming laboratory synthesis.

Ligand-Binding Interactions

Computational docking is a primary tool for predicting how a ligand, such as an imidazole succinate derivative, might bind to a macromolecular target, typically a protein. researchgate.netnih.govresearchgate.net The method involves placing the ligand into the binding site of a protein and evaluating the most likely binding pose based on a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov A more negative binding energy generally indicates a more favorable and stable interaction.

These studies are crucial for rational drug design. researchgate.net For imidazole-based compounds, docking studies have been used to investigate their interactions with a variety of enzymes, such as cytochrome P451 (CYP) enzymes and viral proteases. nih.govnih.govnih.gov The analysis of the docked pose reveals key molecular interactions, including:

Hydrogen Bonds: The imidazole ring contains both hydrogen bond donors and acceptors, allowing it to form critical hydrogen bonds with amino acid residues in a protein's active site. researchgate.netnih.gov

Hydrophobic Interactions: The phenyl or other aromatic groups often found in analogues can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

Coordination: The nitrogen atoms of the imidazole ring can coordinate with metal ions, such as the iron in a heme group, which is a common interaction for CYP enzyme inhibitors. nih.govnih.gov

By identifying these interactions, researchers can understand the structural basis for a compound's activity and propose modifications to enhance potency or selectivity. researchgate.net

Table 2: Example Docking Results for Imidazole Succinate Analogues against a Hypothetical Protein Target This table illustrates the type of data generated from a molecular docking study to compare potential drug candidates.

| Compound Analogue | Predicted Binding Energy (kcal/mol) | Hydrogen Bonds Formed | Key Interacting Residues |

| Analogue A | -8.5 | 2 | ARG-12, GLN-45 |

| Analogue B | -7.2 | 1 | SER-88 |

| Analogue C | -9.1 | 3 | ARG-12, GLN-45, TYR-90 |

Data is hypothetical and for illustrative purposes.

Supramolecular Assembly

Computational studies are also vital for understanding how individual molecules of imidazole derivatives and dicarboxylic acids, like succinic acid, self-assemble into larger, ordered structures known as supramolecular assemblies. acs.orgresearchgate.netresearchgate.net This process is driven by a network of non-covalent interactions. The protonation of the imidazole ring by the acidic protons of the succinic acid often leads to the formation of an imidazolium (B1220033) succinate salt. researchgate.netresearchgate.net

The stability and architecture of these assemblies are governed by a combination of forces:

Charge-Assisted Hydrogen Bonds: Strong N-H···O hydrogen bonds form between the protonated imidazolium cation and the negatively charged carboxylate groups of the succinate anion. These are primary drivers of assembly. researchgate.netresearchgate.net

π-π Stacking: The aromatic imidazole rings can stack on top of each other, contributing to the stability of the structure through π-π interactions. acs.org

Lone-Pair···π Interactions: Interactions between the lone pair of electrons on oxygen atoms (from the carboxylate groups) and the electron-deficient π-system of the imidazole ring can also play a crucial role in stabilizing the assembly. acs.org

Techniques such as Density Functional Theory (DFT) and Hirshfeld surface analysis are used to model and visualize these intricate interaction networks, providing a detailed picture of how the molecules are organized in the solid state. researchgate.netacs.org

Table 3: Common Non-Covalent Interactions in Imidazole-Succinate Supramolecular Assemblies

| Interaction Type | Description | Role in Assembly |

| N-H···O Hydrogen Bond | Strong, charge-assisted bond between the imidazolium cation and succinate anion. researchgate.netresearchgate.net | Primary structural motif, links cations and anions into chains or layers. researchgate.net |

| C-H···O Hydrogen Bond | Weaker bond between C-H groups on the imidazole or ethyl chain and oxygen atoms. acs.orgresearchgate.net | Consolidates layers and extends the network into 3D. researchgate.net |

| π-π Stacking | Attraction between parallel aromatic imidazole rings. acs.orgnih.gov | Stabilizes the packing of aromatic moieties. |

| Lone-Pair···π Interaction | Interaction between an oxygen lone pair and the imidazole ring's π-system. acs.org | Contributes to the overall stabilization of the crystal structure. acs.org |

Applications in Organic Synthesis and Reagent Development

Role as Versatile Synthetic Intermediates and Building Blocks

The structure of Ethyl 1H-imidazol-1-yl succinate (B1194679), containing an imidazole (B134444) ring, an ethyl ester, and a flexible succinate chain, makes it a valuable synthetic intermediate. Imidazole derivatives are crucial building blocks for the synthesis of more complex molecules, including pharmaceuticals and functional materials. nih.gov For instance, related structures like ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates serve as foundational units for creating compounds with significant biological activity. nih.gov

The synthesis of novel derivatives often starts from a core imidazole-containing structure. In one example, 3-(4-(2-Ethyl-1H-imidazol-1-yl)phenylcarbamoyl)propanoic acid, a compound with a similar succinate-like chain, was synthesized and used as a key intermediate to generate a series of amide derivatives. mdpi.com Similarly, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a pivotal intermediate in the synthesis of the antihypertensive drug Olmesartan. jocpr.com These examples highlight the strategic importance of imidazole esters as precursors in multistep synthetic sequences.

The general synthetic utility of imidazole-based building blocks is summarized in the table below, showcasing their transformation into various functional molecules.

| Imidazole Building Block | Synthetic Application/Target Molecule | Reference |

| Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates | Synthesis of potential anticancer agents | nih.gov |

| 3-(4-(2-Ethyl-1H-imidazol-1-yl)phenylcarbamoyl)propanoic Acid | Preparation of various amide derivatives with antitumor activity | mdpi.com |

| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Key intermediate for the drug Olmesartan | jocpr.com |

| 2-Amino-imidazolines | Synthesis of compounds with potential carbonic anhydrase activating properties | nih.gov |

Imidazole-Based Catalysts in Organic Transformations

The imidazole moiety is a well-established catalytic scaffold in a variety of organic reactions. nih.gov Its ability to function as both a nucleophilic and a basic catalyst makes it highly effective. In its neutral form, the lone pair of electrons on the sp² nitrogen can attack an electrophilic center, forming a reactive intermediate that is subsequently displaced by another nucleophile. nih.gov This mechanism is central to its role in many catalytic processes.

Imidazole and its derivatives are particularly effective as organocatalysts in esterification reactions. researchgate.netresearchgate.net They can accelerate the formation of esters from carboxylic acids and alcohols by activating the carboxylic acid. Imidazolium-based ionic liquids, for example, have been successfully employed as dual solvent-catalysts for the sustainable synthesis of vitamin esters. rsc.org In these systems, the imidazole component plays a direct role in the catalytic cycle.

Heterogeneous organocatalysts have also been developed by immobilizing imidazole on solid supports, such as magnetic nanoparticles. researchgate.net This approach combines the catalytic efficiency of the imidazole group with the practical benefits of easy catalyst separation and recycling. The table below presents research findings on imidazole-catalyzed esterification.

| Catalyst System | Reaction | Key Findings | Reference |

| Imidazole | Esterification of carboxylic acids with alcohols | Acts as an efficient organocatalyst under mild conditions. | researchgate.net |

| Imidazolium-based ionic liquids | Esterification of α-tocopherol with succinic anhydride (B1165640) | Serve as dual solvent-catalysts, providing high yields and recyclability. | rsc.org |

| Phosphonate ester functionalized imidazolium (B1220033) salts | Aerobic esterification of aldehydes with alcohols | Demonstrate high catalytic efficacy in oxidative esterification. | tezu.ernet.in |

| Pyridine and Imidazole | Fuel-driven esterification network | Control the reaction network, demonstrating dynamic catalytic behavior. | researchgate.net |

Development of Imidazole Moieties as Activating Groups or Leaving Groups in Synthesis

The imidazole ring can be strategically employed as either an activating group or a leaving group to facilitate synthetic transformations. When an imidazole is attached to a carbonyl group or a phosphorus center, it forms an activated acyl or phosphoryl imidazolide. This intermediate is highly susceptible to nucleophilic attack, with the imidazole anion being an excellent leaving group. This strategy is fundamental in peptide coupling and nucleotide synthesis.

Conversely, the imidazole ring itself can be the target of substitution, acting as a leaving group. In certain aromatic nucleophilic substitution reactions, the N-(2,4,6-trinitrophenyl) imidazole reacts with amines where the imidazole is displaced. researchgate.net The reactivity can be modulated by pH, suggesting a mechanism involving acid-catalyzed departure of the leaving group. researchgate.net

Furthermore, converting the imidazole moiety into an imidazolium salt "activates" the ring, making substituents, particularly at the C2-position, more susceptible to nucleophilic displacement. google.comnih.gov This activation strategy allows for the introduction of various functional groups onto the imidazole core.

| Role of Imidazole Moiety | Synthetic Context | Mechanism/Advantage | Reference |

| Leaving Group | Aromatic Nucleophilic Substitution | Displaced by a nucleophile (e.g., n-butylamine) from an activated aryl ring. | researchgate.net |

| Leaving Group | Nonenzymatic RNA Primer Extension | The imidazole group is displaced from an activated nucleotide monomer. | nih.gov |

| Activating Group | Conversion to Imidazolium Salt | Alkylation of a nitrogen atom activates the ring, facilitating nucleophilic substitution at the C2-position. | google.comnih.gov |

Design and Synthesis of Novel Derivatives for Methodological Advancement in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The design and synthesis of novel building blocks are crucial for expanding the scope and utility of MCRs.

Derivatives of Ethyl 1H-imidazol-1-yl succinate are well-suited for the development of new MCRs. The core structure provides multiple points for modification, allowing for the synthesis of a library of derivatives. For example, new amide derivatives containing an imidazole moiety have been designed and synthesized to explore their biological activities. bohrium.com The synthesis of these new molecules often provides a platform for discovering new chemical reactions and methodological advancements. Imidazole N-oxides have also been utilized as reactants in three-component reactions, highlighting the versatility of the imidazole scaffold in MCRs. beilstein-journals.org

The development of novel imidazole derivatives contributes to the field of MCRs by providing new inputs for established reactions or by enabling entirely new transformations. The structural diversity that can be generated from a single imidazole precursor makes them attractive targets for combinatorial chemistry and the discovery of new bioactive compounds. nih.govmdpi.com

Future Research Directions and Methodological Innovations

Development of Asymmetric Synthetic Strategies for Chiral Imidazole-Succinate Esters

The synthesis of racemic (±)-2-imidazol-1-ylsuccinic esters is readily achieved through the thermal addition of imidazole (B134444) to diethyl fumarate (B1241708) or maleate. chinesechemsoc.orgresearchgate.net However, the demand for enantiomerically pure compounds in pharmaceuticals and materials science necessitates the development of robust asymmetric synthetic routes. Future research will likely concentrate on several key strategies to access chiral imidazole-succinate esters with high enantiopurity.

One promising avenue is biocatalytic kinetic resolution . The enzymatic hydrolysis of a racemic diester can provide both the unreacted ester and the hydrolyzed acid in high enantiomeric excess. For instance, proteases like that from Bacillus subtilis have been successfully used for the stereoselective hydrolysis of related succinic acid derivatives, achieving excellent separation (E > 200). scielo.br Screening a wider array of hydrolases (lipases, esterases) could identify enzymes with superior activity and selectivity for the ethyl 1H-imidazol-1-yl succinate (B1194679) substrate.

The use of chiral auxiliaries attached to the succinate moiety is another classical yet effective approach. Chiral alcohols, such as L-menthol, can be used to form diastereomeric succinate esters. chinesechemsoc.org Subsequent addition of imidazole and separation of the diastereomers by chromatography, followed by removal of the auxiliary, would yield the enantiopure imidazole-succinate.

More advanced methods involve asymmetric catalysis . This can be approached in two ways:

Chiral Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been used to asymmetrically synthesize imidazole-containing succinic derivatives. chemrxiv.orgresearchgate.net This strategy involves coupling a chiral succinate-derived boronate with an appropriate imidazole precursor.

Organocatalysis: The development of novel chiral organocatalysts, particularly those based on bicyclic imidazoles or thioureas, offers a metal-free alternative. rsc.orgbohrium.comresearchgate.net These catalysts could be designed to facilitate the enantioselective Michael addition of imidazole to a succinate precursor. Recent advances in creating axially chiral imidazoles also open new possibilities for catalyst design. chemrxiv.orgarxiv.org

Finally, chiral chromatography remains an indispensable tool for both analytical-scale separation to determine enantiomeric excess and preparative-scale resolution to obtain pure enantiomers for further studies. rsc.orgacs.org High-performance liquid chromatography (HPLC) using chiral stationary phases is a standard method for separating the enantiomers of various imidazole derivatives. rsc.orgacs.org

| Strategy | Description | Potential Advantages | Key Research Focus |

| Biocatalytic Resolution | Use of enzymes (e.g., lipases, proteases) to selectively hydrolyze one enantiomer of the racemic ester. scielo.br | High enantioselectivity, mild reaction conditions, environmentally friendly. | Screening for novel enzymes, optimization of reaction media and conditions. |

| Chiral Auxiliaries | Covalent attachment of a chiral group (e.g., from L-menthol) to the succinate to form diastereomers, which are then separated. chinesechemsoc.org | Well-established, predictable stereochemical outcomes. | Design of easily cleavable and recyclable auxiliaries. |

| Asymmetric Catalysis | Use of a chiral catalyst (metal-based or organocatalyst) to direct the formation of one enantiomer over the other. chemrxiv.orgresearchgate.netbohrium.com | High catalytic efficiency, potential for high enantiomeric excess with low catalyst loading. | Development of novel chiral imidazole-based catalysts, application of asymmetric cross-coupling methods. |

| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase (CSP) in HPLC. rsc.orgacs.org | Direct access to both enantiomers, applicable for both analysis and preparation. | Development of more efficient and robust chiral stationary phases for imidazole derivatives. |

Advanced Mechanistic Investigations Utilizing Time-Resolved Spectroscopic Techniques

While the synthesis of ethyl 1H-imidazol-1-yl succinate via Michael addition appears straightforward, a detailed understanding of its reaction mechanism, including the identification of transient intermediates and the precise role of catalysts, is lacking. Advanced spectroscopic techniques that operate on very short timescales can provide these critical insights.

Stopped-flow spectroscopy is ideally suited for studying the kinetics of the initial reaction between imidazole and the diethyl fumarate/maleate. acs.orgresearchgate.net By rapidly mixing the reactants and monitoring the change in UV-Vis absorbance, one can determine the reaction order, calculate rate constants, and study the influence of temperature, solvent, and catalysts on the reaction rate. pku.edu.cnresearchgate.net This technique has been effectively used to investigate the kinetics of imidazole binding and catalysis in other systems. acs.orgbohrium.com

To detect and characterize short-lived intermediates, such as a potential zwitterionic adduct formed during the nucleophilic attack, transient absorption (TA) spectroscopy is a powerful tool. researchgate.netrsc.org Using a pump-probe approach (e.g., laser flash photolysis), the reaction can be initiated, and the absorption spectrum of any transient species can be recorded on timescales from picoseconds to milliseconds. acs.orgescholarship.org This method has been successfully applied to study intermediates in other Michael additions and reactions involving heterocyclic compounds. researchgate.netscholaris.ca Combining TA data with computational methods like Density Functional Theory (DFT) can help assign the observed transient spectra to specific molecular structures, providing a comprehensive picture of the reaction pathway. scholaris.cabohrium.com

Exploration of Novel Chemo- and Regioselective Functionalization Strategies

The molecular scaffold of this compound offers multiple sites for chemical modification, making chemo- and regioselectivity key challenges and opportunities for future research.

A primary example of selectivity is the regioselective hydrolysis of the diethyl ester. Under neutral conditions, these esters undergo facile hydrolysis of the ester group further from the imidazole ring, yielding the corresponding half-ester, (±)-3-(ethoxycarbonyl)-2-imidazol-1-ylpropionic acid. chinesechemsoc.orgresearchgate.net This selectivity is crucial for applications where a free carboxylic acid group is desired while maintaining the ethyl ester. Further exploration could involve developing conditions or catalysts to selectively hydrolyze the other ester group.

Another important aspect is the regioselectivity of the initial synthesis . The addition of substituted imidazoles to the succinate precursor can lead to different regioisomers (e.g., attack from the N1 or N3 nitrogen in an unsymmetrically substituted imidazole). Studies on the τ-regioselective addition of histidine derivatives have shown that this is a controllable factor. researchgate.net Future work could focus on using directing groups or specific catalysts to control the N-alkylation site on the imidazole ring.

Beyond the core synthesis, functionalization of the imidazole ring itself is a rich area for exploration. The C2, C4, and C5 positions of the imidazole are all potential sites for modification.

C2-Functionalization: Nickel-catalyzed C-H arylation or alkenylation has proven effective for selectively modifying the C2 position of imidazoles. rsc.org Similarly, deprotonation at C2 with a strong base followed by quenching with an electrophile is a common strategy. rsc.org

C4/C5-Functionalization: Selective functionalization at the C4 or C5 positions is more challenging but can be achieved through various synthetic routes, often starting from pre-functionalized imidazole precursors. researchgate.netbiomedpharmajournal.orgtandfonline.com

Developing a toolbox of selective reactions will be essential to create a diverse library of imidazole-succinate derivatives with tailored properties.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The complexity of predicting reaction outcomes, particularly selectivity and yield, presents a significant bottleneck in chemical synthesis. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to address this challenge. rsc.org

Predicting Selectivity:

Regioselectivity: For substituted imidazoles, ML models, such as random forests, can be trained on datasets of known reactions to predict the preferred site of alkylation (e.g., N1 vs. N3) or C-H functionalization. researchgate.netnih.govresearchgate.net These models use computed molecular descriptors as input to predict the most likely product isomer. nih.govacs.org

Enantioselectivity: Predicting the enantiomeric excess (% ee) of an asymmetric reaction is a major goal. Deep neural networks and other ML models have shown remarkable success in predicting the enantioselectivity of reactions by learning from the structural features of the substrate, catalyst, and solvent. chinesechemsoc.orgrsc.orgrsc.orgias.ac.in Such models could be developed to guide the selection of the best chiral catalyst (from section 7.1) for synthesizing a specific enantiomer of an imidazole-succinate ester.